molecular formula C12H20O2 B053202 4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester CAS No. 1845-54-1

4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester

Cat. No.: B053202
CAS No.: 1845-54-1
M. Wt: 196.29 g/mol
InChI Key: LUVHLOBMSQKCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1845-54-1

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 5-methyl-2-prop-1-en-2-ylhex-4-enoate

InChI

InChI=1S/C12H20O2/c1-6-14-12(13)11(10(4)5)8-7-9(2)3/h7,11H,4,6,8H2,1-3,5H3

InChI Key

LUVHLOBMSQKCFS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC=C(C)C)C(=C)C

Canonical SMILES

CCOC(=O)C(CC=C(C)C)C(=C)C

Synonyms

5-Methyl-2-(1-methylethenyl)-4-hexenoic Acid Ethyl Ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, a mixture of 200.01 g of 2-isopropenyl-5-methyl-4-hexenoic acid (1) having a purity of 85.4%, 89.82 g of potassium carbonate, 11.28 g of tetrabutylammonium chloride, and 800 g of toluene was heated to from 95° C. to 100° C., while being stirred, and then 191.8 g of diethyl sulfate was added dropwise thereto over 35 minutes. The reaction mixture was heated continuously for 2 hours, then cooled to room temperature, and subjected to addition of 510 g of water. The toluene solution was separated from the resulting mixture and then subjected to typical work-up including washing, drying and concentration to obtain the crude product. The crude product was distilled under reduced pressure to obtain 193.4 g of the intended product having a purity of 99.7%. The yield was 97%.
Quantity
200.01 g
Type
reactant
Reaction Step One
Quantity
89.82 g
Type
reactant
Reaction Step Two
Quantity
800 g
Type
reactant
Reaction Step Three
Quantity
191.8 g
Type
reactant
Reaction Step Four
Quantity
11.28 g
Type
catalyst
Reaction Step Five
Name
Quantity
510 g
Type
solvent
Reaction Step Six
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.